Triglyme-d6, also known as 1,2-bis[2-(trideuteriomethoxy)ethoxy]ethane, is a deuterated derivative of triethylene glycol dimethyl ether. Its molecular formula is and it has a molar mass of approximately 184.26 g/mol. The compound appears as a colorless oil and is slightly soluble in solvents like chloroform and ethyl acetate. Triglyme-d6 is primarily used in scientific research, particularly in studies involving nuclear magnetic resonance spectroscopy due to its unique isotopic labeling properties which enhance spectral resolution and sensitivity .
These reactions are facilitated by the presence of the ether functional group, which can stabilize intermediates formed during the reaction process .
Triglyme-d6 can be synthesized through several methods:
Research on interaction studies involving triglyme-d6 primarily focuses on its role as a solvent and its effects on reaction kinetics and mechanisms. Its ability to solubilize various reactants enhances reaction rates and yields in organic synthesis. Additionally, studies may explore its interactions with metal catalysts or other reagents in complex reaction systems .
Triglyme-d6 belongs to a family of glymes (glycol ethers), which share similar structural characteristics but differ in their physical properties and applications. Here are some comparable compounds:
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Unique Features |
|---|---|---|---|
| Triethylene Glycol Dimethyl Ether | C8H18O4 | 178.23 | Common solvent; less stable than deuterated variant |
| Tetraethylene Glycol Dimethyl Ether | C10H22O5 | 206.28 | Higher boiling point; used in lithium-ion batteries |
| Diglyme | C6H14O3 | 134.18 | Lower molecular weight; more volatile |
Uniqueness of Triglyme-d6:
Triglyme-d6, systematically named 2,5,8,11-tetraoxadodecane-d6, possesses the molecular formula C8H12D6O4 with a molecular weight of 184.26 grams per mole [1]. The compound represents a deuterated analog of triglyme where six hydrogen atoms in the terminal methyl groups have been replaced with deuterium atoms [4]. The molecular structure consists of a linear polyether backbone featuring four ether oxygen atoms interconnected by ethylene bridges, with deuterated methyl groups terminating each end of the chain [1] [3].
The conformational behavior of triglyme-d6 follows similar patterns to its non-deuterated counterpart, exhibiting flexible polyether chain characteristics [11]. Computational studies on related triglyme compounds reveal that the molecule adopts predominantly gauche conformations around the carbon-oxygen bonds, with conformational energies indicating attractive gauche effects [11]. The ethylene oxide segments display conformational preferences that deviate from simple hydrocarbon chains, with the presence of oxygen atoms stabilizing gauche conformations through favorable electrostatic interactions [11].
Molecular orbital calculations at the MP2/6-311++G(3df,3pd)//HF/6-31G(d) level demonstrate that triglyme exhibits specific conformational preferences, with energy parameters Eσ = 0.76 kcal/mol for the terminal bonds and Eω = 0.15 kcal/mol for the central bonds [11]. The deuteration pattern in triglyme-d6 is expected to have minimal impact on the overall conformational landscape, as the deuterium substitution occurs at positions that do not significantly alter the backbone flexibility [11].
| Property | Triglyme (Parent Compound) | Triglyme-d6 (Expected Values) |
|---|---|---|
| Physical State | Liquid [13] | Liquid |
| Color/Appearance | Colorless [13] | Colorless |
| Boiling Point (°C) | 216 [9] [13] | ~218-220 (elevated due to deuteration) |
| Melting Point (°C) | -45 [9] [13] | ~-43 to -45 (similar to parent) |
| Density (g/mL at 25°C) | 0.986 [13] | ~1.02-1.05 (higher due to deuterium) |
| Refractive Index (n20/D) | 1.423 [13] | ~1.425-1.430 (slightly higher) |
| Vapor Pressure (mmHg at 20°C) | <0.5 [9] | <0.5 (similar) |
| Solubility in Water | Miscible [9] | Miscible |
The physicochemical parameters of triglyme-d6 are expected to show subtle but measurable differences from the parent compound due to the deuterium isotope effect [18]. The enhanced mass of deuterium compared to protium results in stronger carbon-deuterium bonds, which manifests as slightly elevated boiling points and increased density [18]. The molecular weight increase from 178.23 to 184.26 grams per mole represents a 3.4% increase, directly attributable to the six deuterium substitutions [1] [7].
The compound maintains the excellent solvent properties characteristic of glyme compounds, including high chemical and thermal stability, relatively low vapor pressure, and complete miscibility with both polar and nonpolar solvents [19]. The dielectric constant and dipole moment are expected to remain similar to the parent compound, as deuteration primarily affects vibrational rather than electronic properties [19].
| Spectroscopic Technique | Key Characteristics | Chemical Shift Range |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Residual proton signals significantly reduced | Minimal residual signals |
| ²H Nuclear Magnetic Resonance | Strong deuterium signals from -CD₃ groups | 3.0-4.0 ppm (deuterated ether protons) |
| ¹³C Nuclear Magnetic Resonance | Similar chemical shifts to parent compound | 60-75 ppm (ether carbons) |
| Infrared Spectroscopy | C-D stretching ~2100-2300 cm⁻¹ | N/A |
| Mass Spectrometry | Molecular ion peak at m/z 184.26 | N/A |
The spectroscopic characteristics of triglyme-d6 are dominated by the presence of deuterium atoms, which fundamentally alter the nuclear magnetic resonance and vibrational spectroscopic signatures [15]. In proton nuclear magnetic resonance spectroscopy, the compound exhibits dramatically reduced signal intensity in regions typically associated with methyl protons, as these have been replaced with deuterium atoms [15]. The residual proton signals arise primarily from the ethylene bridge protons, which remain undeuterated [1].
Deuterium nuclear magnetic resonance spectroscopy provides the most definitive characterization of triglyme-d6, with deuterium exhibiting a nuclear spin of 1 compared to the spin-1/2 of protium [15]. The deuterium signals appear as characteristic patterns reflecting the local electronic environment of the deuterated methyl groups [15]. The chemical shift range for deuterium in ether environments typically spans 3.0-4.0 parts per million, providing clear identification of the deuteration sites [15].
Infrared spectroscopy reveals characteristic carbon-deuterium stretching vibrations in the 2100-2300 cm⁻¹ region, which are distinct from carbon-hydrogen stretches that appear at higher frequencies [16]. The reduced frequency results from the increased mass of deuterium, leading to lower vibrational frequencies according to fundamental vibrational theory [16]. Mass spectrometry provides unambiguous molecular weight determination, with the molecular ion peak appearing at m/z 184.26, representing a 6-mass-unit increase compared to the parent compound [1].
| Deuteration Aspect | Specification |
|---|---|
| Deuteration Sites | Terminal methyl groups (-OCH₃ → -OCD₃) |
| Undeuterated Positions | Central ethylene chains (-CH₂CH₂O-) |
| Total Deuterium Content | 6 deuterium atoms per molecule |
| Deuteration Selectivity | Selective deuteration at methyl positions |
| Isotopic Purity | Typically >98% deuterium incorporation |
The deuteration pattern in triglyme-d6 follows a highly selective substitution scheme where deuterium replacement occurs exclusively at the terminal methyl groups [1]. This selective deuteration results from synthetic methodologies that target methyl positions while preserving the ethylene backbone structure . The compound contains exactly six deuterium atoms distributed as two trideuterated methyl groups (-OCD₃) at the terminal positions of the polyether chain [1] [4].
The isotopic distribution analysis reveals that commercial triglyme-d6 typically achieves greater than 98% deuterium incorporation at the designated positions [4]. This high degree of isotopic purity is essential for applications requiring minimal interference from residual protium-containing species [4]. The selective deuteration pattern preserves the fundamental chemical reactivity and coordination properties of the parent compound while providing the spectroscopic advantages associated with deuterium labeling .
The InChI descriptor for triglyme-d6 specifically indicates the isotopic substitution pattern: InChI=1S/C8H18O4/c1-9-3-5-11-7-8-12-6-4-10-2/h3-8H2,1-2H3/i1D3,2D3, where the terminal positions are explicitly marked as deuterated [1]. This precise isotopic labeling enables the compound to serve as an effective deuterated solvent and analytical standard in nuclear magnetic resonance applications .
| Stability Parameter | Conditions | Stability Assessment |
|---|---|---|
| Thermal Stability | Up to ~200°C | Enhanced stability versus parent due to C-D bond strength |
| Chemical Stability (Neutral) | Room temperature, indefinite | Excellent stability under inert atmosphere |
| Chemical Stability (Basic) | Room temperature | Compatible with basic reagents |
| Chemical Stability (Acidic) | Elevated temperature | Limited stability, potential decomposition |
| Oxidative Stability | Ambient conditions | Moderate, similar to non-deuterated analog |
| Hydrolytic Stability | Neutral aqueous conditions | Stable, deuterium exchange possible in protic media |
The thermal stability of triglyme-d6 demonstrates enhanced performance compared to the parent compound due to the inherently stronger carbon-deuterium bonds [18] [19]. The primary kinetic isotope effect associated with deuterium substitution results in increased activation energies for bond-breaking processes, manifesting as elevated decomposition temperatures [18]. Thermal decomposition typically occurs above 200°C, with the specific temperature depending on atmospheric conditions and heating rate [19].
Chemical stability under neutral and basic conditions remains excellent, consistent with the general stability profile of glyme compounds [19]. The polyether backbone exhibits high resistance to nucleophilic attack and maintains structural integrity across a broad pH range [19]. Under strongly acidic conditions at elevated temperatures, triglyme-d6 may undergo decomposition pathways similar to the parent compound, potentially yielding deuterated methanol and oxycarbonium intermediates [19].
The oxidative stability profile parallels that of non-deuterated triglyme, with the compound showing moderate resistance to oxidative degradation under ambient conditions [19]. The presence of multiple ether linkages provides some vulnerability to oxidative attack, particularly in the presence of strong oxidizing agents or under elevated temperature conditions [19]. Hydrolytic stability remains robust under neutral conditions, though deuterium exchange may occur in protic solvents, potentially leading to partial loss of isotopic labeling over extended periods [18].
Triethylene glycol dimethyl-d₆ ether is prepared by introducing six deuterium atoms into the terminal methyl groups of non-deuterated triethylene glycol dimethyl ether. Two complementary laboratory routes underpin current production practice:
| Route | Key Reagents | Catalyst / Conditions | Principal Steps | Typical Yield | Notes |
|---|---|---|---|---|---|
| A. Step-wise Williamson ether synthesis | Triethylene glycol, sodium metal, deuterated methyl iodide | Inert atmosphere, 0 – 5 °C addition, 80 °C reflux | (i) Alkoxide formation on each hydroxyl; (ii) Alkylation with deuterated methyl iodide; (iii) Work-up and distillation | 78 – 85% [1] | High isotopic fidelity; costly deuterated alkyl halide |
| B. Acid-catalysed methyl exchange | Triethylene glycol, deuterated methanol, sulfonic-acid resin | 100 – 120 °C, 0.2 MPa, continuous fixed-bed reactor | Reversible transetherification replaces terminal O-CH₃ with O-CD₃ groups in a single stage [2] | 70 – 80% after one pass; >90% after recycle | Scalable; resin resists water traces |
Mechanistically, both routes rely on nucleophilic substitution at activated methyl sites. In Route A, the alkoxide anion performs bimolecular nucleophilic substitution on deuterated methyl iodide, while Route B proceeds through protonated ether intermediates that undergo methyl exchange on the solid acid surface.
Deuterium incorporation is quantified by the deuterium-to-hydrogen ratio at the six methyl positions:
| Deuteration Strategy | Deuterium Source | Atom % D (methyl groups) | Analytical Confirmation |
|---|---|---|---|
| Deuterated methyl iodide in Route A | Commercial CD₃I (99 atom % D) | 98 – 99% [3] | Hydrogen nuclear magnetic resonance spectroscopy (absence of residual singlet at 3.34 ppm) [3] |
| Continuous methyl exchange (Route B) | Deuterated methanol (99 atom % D) | 97 – 98% after one pass; 99% after second pass [4] | Gas chromatography–mass spectrometry shows +6 u mass shift with ≤0.5% d₅ isotopologues [4] |
The efficiency limit is usually set by adventitious protium in reagents and glassware. Flow reactors with microwave heating shorten contact time, suppress back-exchange, and minimize deuterium loss [4].
Typical release specification for research-grade triglyme-d₆:
| Parameter | Acceptance Limit | Test Method |
|---|---|---|
| Isotopic purity (methyl deuterium) | ≥ 98 atom % D | Hydrogen nuclear magnetic resonance spectroscopy integration [3] |
| Chemical purity | ≥ 99% (area) | Gas chromatography with flame ionization detection [8] |
| Water content | ≤ 0.02% m/m | Karl Fischer coulometry [7] |
| Residual metals (sodium, potassium, iron) | ≤ 1 mg kg⁻¹ each | Inductively coupled plasma–mass spectrometry [11] |
| Peroxide value | ≤ 10 µmol kg⁻¹ | Iodometric titration [10] |
| Boiling point at 0.1 MPa | 216 ± 2 °C | Capillary micro-distillation [5] |
| Refractive index at 20 °C | 1.422 ± 0.002 | Abbe refractometry [12] |